Imidazo[1,5-A]pyridine-3-ethanamine
Overview
Description
Imidazo[1,5-A]pyridine-3-ethanamine is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its unique chemical structure and versatile applications. This compound is part of the imidazo[1,5-A]pyridine family, known for their optical behaviors and biological properties . These properties make them valuable in various fields, including materials science, pharmaceuticals, and optoelectronics .
Mechanism of Action
Target of Action
Imidazo[1,5-A]pyridine-3-ethanamine is a significant structural component of a large number of agrochemicals and pharmaceuticals . .
Mode of Action
It’s known that imidazo[1,5-a]pyridine derivatives have unique chemical structures and versatility, which may contribute to their biological properties .
Biochemical Pathways
It’s known that imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility, which may influence various biochemical pathways .
Pharmacokinetics
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades , which may provide insights into its pharmacokinetic properties.
Action Environment
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades , which may provide insights into how environmental factors influence its action.
Biochemical Analysis
Biochemical Properties
Imidazo[1,5-A]pyridine-3-ethanamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves a variety of biochemical processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazo[1,5-A]pyridine-3-ethanamine can be synthesized through several methods. One efficient approach involves the iodine-mediated one-pot synthesis starting from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates . This method constructs C-N and C-S bonds simultaneously under mild reaction conditions, offering high atom utilization and convenient starting materials .
Another method involves the transition-metal-free sp3 C-H amination reaction using molecular iodine from 2-pyridyl ketones and alkylamines . This reaction, in the presence of sodium acetate, produces a variety of imidazo[1,5-A]pyridine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the efficient and scalable production of the compound from readily available starting materials .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-A]pyridine-3-ethanamine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, sodium acetate, and various alkylamines . Reaction conditions often involve mild temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various imidazo[1,5-A]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazo[1,5-A]pyridine-3-ethanamine has a wide range of scientific research applications:
Comparison with Similar Compounds
Imidazo[1,5-A]pyridine-3-ethanamine can be compared with other similar compounds, such as imidazo[1,2-A]pyridine and imidazo[1,5-A]pyrimidine . While these compounds share a similar core structure, this compound is unique due to its specific functional groups and versatile applications . Other similar compounds include imidazo[1,2-A]pyrazine and imidazo[1,2-A]pyridine, which are also used in various pharmaceutical and industrial applications .
Properties
IUPAC Name |
2-imidazo[1,5-a]pyridin-3-ylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-5-4-9-11-7-8-3-1-2-6-12(8)9/h1-3,6-7H,4-5,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQYDJCQKZDDDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651619 | |
Record name | 2-(Imidazo[1,5-a]pyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792128-14-4 | |
Record name | 2-(Imidazo[1,5-a]pyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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